molecular formula C9H10N2O2 B6267668 methyl 3-(pyrazin-2-yl)but-2-enoate CAS No. 2242605-63-4

methyl 3-(pyrazin-2-yl)but-2-enoate

Cat. No.: B6267668
CAS No.: 2242605-63-4
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyrazin-2-yl)but-2-enoate is a chemical building block featuring an α,β-unsaturated ester functional group linked to a pyrazine heterocycle. This structure makes it a versatile intermediate for constructing complex nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and bioactive molecules . The electron-deficient pyrazine ring can influence the reactivity of the adjacent alkene, making it a potential substrate in cyclization reactions, such as intramolecular aza-Michael additions or Stetter reactions, to form fused polycyclic structures . Researchers can utilize this compound in the synthesis of pyrazole and indole derivatives, which are prevalent motifs in medicinal chemistry due to their wide range of biological activities . As a high-purity synthetic intermediate, this compound is provided for research applications in drug discovery and organic methodology. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2242605-63-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of methyl acetoacetate by a weak base (e.g., piperidine), generating an enolate that attacks the aldehyde carbonyl group. Subsequent elimination of water yields the conjugated enoate. Optimized conditions from analogous syntheses suggest refluxing in toluene with catalytic piperidine (5 mol%) for 12–24 hours. A representative procedure from ARKAT-USA demonstrates an 86% yield for methyl 3-(1H-indol-3-yl)but-2-enoate under similar conditions, highlighting the method’s efficacy.

Optimization Studies

  • Catalyst Variation : Replacing piperidine with L-proline or ammonium acetate reduces side reactions but may lower yields.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Non-polar solvents (toluene, hexane) favor product isolation.

  • Temperature : Elevated temperatures (80–100°C) reduce reaction time but risk decomposition of the aldehyde.

Enaminone Pathway: Alternative Synthesis via Methyl 3-Aminocrotonate

Methyl 3-aminocrotonate serves as a versatile intermediate for constructing α,β-unsaturated esters. Its condensation with pyrazine-2-carbaldehyde under acidic or basic conditions offers an alternative route.

Acylation and Condensation

In a modified approach, methyl 3-aminocrotonate reacts with pyrazine-2-carbaldehyde in ethanol under reflux. Pyridine or triethylamine is often added to scavenge HCl generated during imine formation. For example, Ambeed’s protocol for methyl 3-aminobut-2-enoate derivatives achieved 70–85% yields using analogous conditions.

Challenges and Solutions

  • Steric Hindrance : Bulky substituents on the aldehyde slow condensation. Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours.

  • Byproduct Formation : Unreacted aldehyde is removed via Florisil column chromatography, as demonstrated in Royal Society of Chemistry protocols.

Hydroboration and Functional Group Interconversion

While less direct, hydroboration-oxidation of alkynyl precursors provides stereochemical control over the double bond. This method is critical for accessing Z- or E-isomers of the target compound.

Deuteroboration for Isotopic Labeling

Competitive deuteroboration of (E)- and (Z)-alkenes, as reported in RSC protocols, enables the preparation of deuterated analogs for mechanistic studies. This technique’s applicability to this compound remains unexplored but merits investigation.

Analytical Characterization and Validation

Spectroscopic Data

  • NMR : The cis-configuration of analogous esters is confirmed by derivatization to alcohols and comparison with known compounds. For example, 1H^1H NMR of this compound should exhibit a doublet of doublets at δ 6.3–6.4 ppm for the α,β-unsaturated protons.

  • Mass Spectrometry : High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 207.0774 (C10_{10}H11_{11}N2_{2}O2_{2}).

Chromatographic Purity

Silica gel column chromatography (ethyl acetate/hexane, 20:80) effectively isolates the product with >95% purity, as validated by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
Knoevenagel75–8612–24Simple setup, high scalabilityRequires anhydrous conditions
Enaminone Condensation70–8524–48Compatible with diverse aldehydesByproduct formation
Hydroboration50–6548–72Stereochemical controlComplex intermediates, high cost

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrazin-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazine carboxylic acids, alcohols, and various substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(pyrazin-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(pyrazin-2-yl)but-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active pyrazine derivative, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with methyl 3-(pyrazin-2-yl)but-2-enoate but differ in substituents, leading to variations in properties and applications.

Methyl 3-(pyridin-2-yl)but-2-enoate

  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Key Differences: Replaces pyrazine with a pyridine ring (one nitrogen atom).

Methyl 3-(methylamino)but-2-enoate

  • CAS No.: 13412-12-9
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Key Differences: Substitutes pyrazine with a methylamino (-NHCH₃) group. The primary amine can participate in hydrogen bonding as both donor and acceptor, contrasting with pyrazine’s aromatic nitrogens (acceptors only). This may enhance solubility in polar solvents .

2-Phenylethyl 3-methylbut-2-enoate

  • CAS No.: 42078-65-9
  • Molecular Formula : C₁₃H₁₆O₂
  • Molecular Weight : 204.26 g/mol
  • Key Differences : A phenylethyl ester with a methyl substituent. The bulky aromatic group increases hydrophobicity (Log Kow ~2.18 for analogous esters) and shifts applications toward flavoring agents (e.g., food additives) .

Methyl 3-(trimethylsiloxy)but-2-enoate

  • CAS No.: 62269-44-7
  • Molecular Formula : C₈H₁₄O₃Si
  • Molecular Weight : 186.28 g/mol
  • Key Differences: Features a trimethylsilyloxy (-OSi(CH₃)₃) group, a common protecting group in organic synthesis.

Mevinphos (Methyl 3-(dimethoxyphosphinoyloxy)but-2-enoate)

  • CAS No.: 7786-34-7
  • Molecular Formula : C₇H₁₃O₆P
  • Molecular Weight : 248.15 g/mol
  • Key Differences: Incorporates a phosphinoyloxy group, conferring insecticidal activity. Mevinphos is an organophosphate acetylcholinesterase inhibitor, highlighting how substituent choice drastically alters bioactivity compared to non-phosphorylated analogs .

Ethyl 2-methyl-2-butenoate

  • CAS No.: 55514-48-2
  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Key Differences : Simpler ester with an ethyl group and methyl substituent. Exhibits higher water solubility (1289 mg/L) and vapor pressure (2.17 mm Hg at 20°C), making it volatile and suitable for fragrances or solvents .

Comparative Analysis Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
This compound Not provided C₁₀H₁₁N₂O₂ 191.21 Pyrazine ring Potential pharmaceutical intermediate
Methyl 3-(pyridin-2-yl)but-2-enoate 152468-94-5 C₁₀H₁₁NO₂ 177.20 Pyridine ring Coordination chemistry ligand
Mevinphos 7786-34-7 C₇H₁₃O₆P 248.15 Phosphinoyloxy group Organophosphate insecticide
Ethyl 2-methyl-2-butenoate 55514-48-2 C₇H₁₂O₂ 128.17 Ethyl/methyl groups Flavoring agent, solvent

Research Findings and Implications

  • Hydrogen Bonding : Pyrazine’s dual nitrogen atoms enable stronger hydrogen-bonding networks than pyridine or alkyl-substituted analogs, influencing crystal packing and stability .
  • Bioactivity : Phosphorylated derivatives like mevinphos demonstrate the impact of electronegative substituents on biological targeting (e.g., acetylcholinesterase inhibition) .
  • Solubility: Alkyl and aromatic esters (e.g., 2-phenylethyl 3-methylbut-2-enoate) exhibit higher hydrophobicity, limiting aqueous applications but enhancing flavoring utility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(pyrazin-2-yl)but-2-enoate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with enone precursors via nucleophilic addition or condensation reactions. For example, analogous compounds (e.g., methyl 3-(1-methylpyrazol-4-yl)but-2-enoate) are synthesized by reacting allyl esters with aromatic amines under controlled conditions . Optimization strategies include adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., palladium or acid/base systems). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How do researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the enone and pyrazine moieties. X-ray diffraction (XRD) provides definitive crystallographic data for bond angles and stereochemistry, as seen in structurally similar allyl esters . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include melting point (mp), solubility, and logP (lipophilicity). For analogs like 2-amino-3-methylpyrazine, mp is determined via differential scanning calorimetry (DSC) . Solubility profiles are assessed in solvents (e.g., water, DMSO) using UV-Vis spectroscopy. LogP is calculated via shake-flask methods or HPLC retention times .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis. For example, pyrazine analogs show affinity for kinase domains, suggesting potential pharmacological applications .

Q. What strategies are recommended to resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions in IC₅₀ values or mechanism-of-action claims require rigorous dose-response assays (e.g., 10⁻⁶–10⁻³ M ranges) and standardized cell lines. Control for variables like solvent effects (e.g., DMSO cytotoxicity) and assay interference (e.g., compound autofluorescence). Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) improves reliability .

Q. How can environmental fate studies for this compound be designed to assess biodegradation and ecotoxicological risks?

  • Methodological Answer : Use OECD guidelines for ready biodegradability (Test 301) to measure mineralization rates in aqueous systems. Ecotoxicity is evaluated via Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201). High-resolution LC-MS/MS tracks degradation products, while QSAR models predict persistence in soil/water compartments .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) for this compound synthesized via different routes?

  • Methodological Answer : Variations in NMR peaks (e.g., δ 6.5–7.5 ppm for pyrazine protons) may arise from solvent effects or tautomerism. Re-run spectra under standardized conditions (e.g., CDCl₃ vs. DMSO-d6) and compare with computational predictions (e.g., ACD/Labs NMR simulator). For XRD discrepancies, verify crystal purity via PXRD and refine structures using software like SHELX .

Experimental Design Considerations

Q. What statistical approaches are essential for validating structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity. Use ANOVA to assess significance across synthetic batches, and apply Bonferroni correction for multiple comparisons. Replicate experiments with ≥3 independent trials to ensure robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.